molecular formula C11H15N3O2 B2477192 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361638-67-5

1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2477192
CAS No.: 2361638-67-5
M. Wt: 221.26
InChI Key: RPYAPSWBMRJFDT-UHFFFAOYSA-N
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Description

1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a heterocyclic compound that features an oxadiazole ring fused with a piperidine ring and a propenone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazate with an aldehyde to form an intermediate, which then undergoes oxidative cyclization to yield the oxadiazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, and the propenone moiety is typically added via condensation reactions involving appropriate ketones or aldehydes .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring may enhance the compound’s binding affinity and specificity, while the propenone moiety can participate in various chemical reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and piperidine-containing molecules. Examples include:

Uniqueness

1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is unique due to the combination of the oxadiazole and piperidine rings with the propenone moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-3-10(15)14-6-4-9(5-7-14)11-13-12-8(2)16-11/h3,9H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYAPSWBMRJFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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